Bis(methylmercuric)selenide
Description
Contextualization of Mercury and Selenium in Chemical and Biological Systems
Mercury and selenium, while both naturally occurring elements, exhibit vastly different roles and behaviors in biological systems. Their chemical properties dictate their interactions and ultimate biological impact.
Mercury (Hg) is a global pollutant with no known essential biological function. oup.com Its toxicity is highly dependent on its chemical form or speciation. nih.govacs.org The primary categories are elemental mercury (Hg⁰), inorganic mercury salts (Hg²⁺), and highly toxic organic mercury compounds, such as methylmercury (B97897) ([CH₃Hg]⁺). nih.govnih.gov Organic mercury compounds are particularly noted for their ability to bioaccumulate and biomagnify in aquatic food chains, reaching concentrations in top predators that can be a million times higher than in the surrounding water. wikipedia.org In biological systems, mercury has a high affinity for sulfhydryl (thiol) groups in amino acids and proteins, which can lead to the disruption of numerous enzymatic and cellular processes. cdc.gov
Selenium (Se) , in contrast, is an essential trace element for humans, animals, and many microorganisms. wikipedia.orgnih.govejbps.com It is a crucial component of the amino acid selenocysteine (B57510), which is found in the active site of important antioxidant enzymes like glutathione (B108866) peroxidases. wikipedia.orgnih.gov These selenoproteins play a vital role in protecting cells from oxidative damage. researchgate.netacta-medica-eurasica.ru Selenium can exist in several oxidation states and is converted in biological systems from inorganic forms (like selenite (B80905) and selenate) into organic forms. nih.gov A significant aspect of selenium's biological role is its ability to interact with and antagonize the toxicity of heavy metals, most notably mercury. jst.go.jpresearchgate.net This protective effect is often attributed to the formation of stable, biologically inert complexes between mercury and selenium. cdnsciencepub.com
Overview of Organometallic Selenides in Advanced Chemical Research
Organometallic selenides are compounds that feature a direct bond between a metal, a carbon-based organic group, and a selenium atom. This class of compounds is a subset of the broader field of organoselenium chemistry, which explores the properties and reactivity of molecules containing carbon-selenium bonds. wikipedia.org
Organoselenium compounds are valued in organic synthesis for their unique reactivity. researchgate.net Selenides (R-Se-R'), also known as selenoethers, are among the most prevalent types of organoselenium compounds. wikipedia.orgrsc.org They are used as versatile reagents and ligands in coordination and organometallic chemistry. rsc.org
In advanced chemical research, organometallic selenides are investigated for various applications. For instance, titanium-selenide clusters have been synthesized and characterized for their novel structural properties. acs.orgacs.org The study of organometallic selenides extends to understanding fundamental chemical bonding and reactivity. The selenium atom in these structures can act as a bridge between metal centers, leading to the formation of complex clusters with interesting electronic and magnetic properties. acs.org The development of synthetic routes to these compounds, such as the reaction of metal precursors with reagents like hydrogen selenide (B1212193) (H₂Se), is an active area of research. acs.org
The interaction of organometallic species with selenium is also central to understanding the biochemical fate of certain toxins. The formation of Bis(methylmercuric)selenide from methylmercury and selenium sources is a prime example of an organometallic selenide that plays a crucial role in a biological context, specifically in the detoxification pathway of mercury. oup.comijomeh.eu
This compound: A Closer Look
This compound, with the chemical formula (CH₃Hg)₂Se, is an organomercury-selenide compound identified as a key product in the interaction between methylmercury and selenium. vulcanchem.comosti.gov
Formation and Synthesis
Research has shown that this compound is formed when methylmercury compounds react with selenium sources, particularly selenite, in biological environments. osti.gov Studies conducted on rabbit blood demonstrated that when methylmercuric chloride and sodium selenite were introduced, a compound containing mercury and selenium in a 2:1 molar ratio was formed and could be extracted with benzene (B151609). osti.gov This product was identified as this compound. osti.gov The formation process in blood is thought to involve the participation of glutathione (GSH), a thiol-containing antioxidant that can reduce selenite to selenide. jst.go.jp
Investigations in rats treated with both methylmercury and selenite also confirmed the formation of this benzene-extractable complex, which was identified as this compound via thin-layer chromatography. nih.gov
Structure and Properties
The molecular structure of this compound consists of a central selenium atom bonded to two methylmercury (CH₃Hg⁺) groups. vulcanchem.com It is characterized as a diffusible, charge-neutral complex. oup.comnih.gov This neutrality is significant as it could potentially facilitate its transport across biological barriers. oup.com However, the compound is noted to be unstable under physiological conditions and can decompose to form the more stable and biologically inert mercuric selenide (HgSe). oup.comjst.go.jp
Interactive Data Table: Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | (CH₃Hg)₂Se | vulcanchem.com |
| Common Name | Bis(methylmercuric) selenide | osti.gov |
| Formation | Reaction product of methylmercury and selenite, often mediated by glutathione. | jst.go.jposti.gov |
| Molar Ratio (Hg:Se) | 2:1 | osti.gov |
| Key Characteristic | Benzene-extractable, diffusible complex. | osti.govnih.gov |
| Stability | Considered unstable; decomposes to mercuric selenide (HgSe). | oup.comjst.go.jp |
| Biological Role | Key intermediate in the detoxification of methylmercury by selenium. | oup.comnih.gov |
Role in Mercury-Selenium Antagonism
The formation of this compound is considered a pivotal step in the mechanism underlying the protective effect of selenium against methylmercury toxicity. oup.comosti.gov Its formation alters the distribution of methylmercury within the body. nih.gov Studies in rats showed that selenite administration led to a decrease in mercury concentration in the liver and kidney but an increase in the brain, which coincided with the formation of the diffusible this compound complex. nih.gov
This compound is viewed as a transient intermediate in a detoxification pathway. oup.com A plausible pathway involves the formation of this compound, which is then demethylated and decomposes into the less toxic and more stable inorganic mercuric selenide (HgSe). oup.com The presence of HgSe granules has been reported in the tissues of marine mammals, lending support to this proposed metabolic fate. oup.com Therefore, this compound is a critical, albeit unstable, molecular link in the chain of events that transforms a potent neurotoxin into a more inert substance. oup.comjst.go.jp
Structure
2D Structure
Properties
CAS No. |
4305-37-7 |
|---|---|
Molecular Formula |
C2H6Hg2Se |
Molecular Weight |
510.2 g/mol |
InChI |
InChI=1S/2CH3.2Hg.Se/h2*1H3;;; |
InChI Key |
HEINHOAANHRWBY-UHFFFAOYSA-N |
SMILES |
C[Hg].C[Hg].[Se] |
Canonical SMILES |
C[Hg].C[Hg].[Se] |
Synonyms |
bis(methylmercuric)selenide |
Origin of Product |
United States |
Synthetic Pathways and Chemical Characterization
Abiotic Synthesis Methods for Bis(methylmercuric)selenide
The abiotic, or non-biological, synthesis of this compound can occur through chemical reactions independent of living organisms.
The formation of this compound typically involves the reaction of a methylmercury (B97897) compound with a selenium source. A common laboratory synthesis involves reacting methylmercuric chloride with sodium selenite (B80905). nih.govosti.gov The reaction conditions, such as the solvent and temperature, can influence the formation and stability of the product. For instance, the reaction has been observed to proceed in aqueous solutions and under conditions mimicking physiological environments. nih.gov The use of different selenium precursors, such as hydrogen selenide (B1212193), can also lead to the formation of this compound.
Table 1: Precursors and Conditions for Abiotic Synthesis
| Methylmercury Precursor | Selenium Precursor | Solvent/Medium | Notable Conditions |
|---|---|---|---|
| Methylmercuric chloride | Sodium selenite | Rabbit blood | --- |
| Methylmercury hydroxide (B78521) | Selenoamino acids | Not specified | --- |
| Methylmercuric chloride | Sodium selenite | Not specified | --- |
| Methylmercury | Hydrogen selenide | Absence of erythrocytes | --- |
This table summarizes common precursors and conditions used in the abiotic synthesis of this compound.
The chemical formation of this compound from methylmercury and selenite is thought to proceed via a reduction-complexation mechanism. In this proposed pathway, selenite (SeO₃²⁻) is first reduced to a more reactive selenide species (Se²⁻). This reduction can be facilitated by reducing agents. The resulting selenide ion then reacts with two molecules of methylmercury (CH₃Hg⁺) to form the stable this compound complex, [(CH₃Hg)₂Se]. The reaction is characterized by the formation of a 2:1 molar ratio of mercury to selenium in the final product. nih.govosti.gov
Precursor Selection and Reaction Conditions
Biotic Formation of this compound
The formation of this compound has also been observed in biological systems, highlighting a potential intersection of mercury and selenium biochemistry.
Studies have demonstrated the formation of this compound in biological matrices such as rabbit blood when methylmercury and selenite are present. nih.govosti.gov In these systems, the interaction of methylmercury with selenite leads to the formation of this specific mercury-selenium compound. nih.gov This process is considered a potential pathway in the biological interaction between mercury and selenium. oup.com The formation of this compound has been observed in various tissues in animal studies, suggesting it is a diffusible complex. nih.gov
The biosynthesis of this compound in living organisms is believed to be dependent on the presence of bioreductants. Glutathione (B108866) (GSH), a ubiquitous antioxidant in biological systems, is thought to play a crucial role. nih.govosti.gov GSH can reduce selenite to selenide, which is the reactive form that subsequently binds with methylmercury. This process highlights the importance of the cellular redox environment in mediating the formation of this compound. The involvement of other sulfhydryl-containing molecules, such as those in proteins, has also been suggested to facilitate the reaction between methylmercury and other forms of selenium.
Table 2: Biotic Formation of this compound
| Biological System | Key Reactants | Postulated Bioreductant | Key Finding |
|---|---|---|---|
| Rabbit blood | Methylmercuric chloride, Sodium selenite | Glutathione (GSH) | Formation of (CH₃Hg)₂Se confirmed. nih.govosti.gov |
| Rat erythrocytes | Methylmercury, Selenite | Not specified | Formation of a 2:1 mercury-selenium complex. |
| Rat tissues (blood, kidney, liver) | [²⁰³Hg]-methylmercuric chloride, Sodium selenite | Not specified | Formation of a diffusible complex identified as this compound. nih.gov |
This table outlines key findings related to the biotic formation of this compound.
Pathways Involving Methylmercury and Selenite in Biological Systems
Advanced Structural Elucidation of this compound
The structural characterization of this compound has been accomplished through various analytical techniques. Thin-layer chromatography has been used to separate and identify the compound from biological extracts. nih.govnih.gov The definitive identification of the compound as this compound, with the chemical formula (CH₃Hg)₂Se, was confirmed by demonstrating a 2:1 molar ratio of mercury to selenium in the isolated complex. nih.govosti.gov Further characterization has been achieved using techniques such as NMR spectroscopy (¹H, ¹³C, ⁷⁷Se, and ¹⁹⁹Hg), FT-IR spectroscopy, and mass spectrometry for related methylmercury-selenoamino acid complexes. researchgate.net While single crystal X-ray crystallography has been used to determine the molecular structures of similar complexes, specific crystallographic data for this compound itself is less commonly reported in the reviewed literature. researchgate.net Quantum mechanical calculations have also been employed to establish the structures of related compounds. researchgate.net
Spectroscopic Methodologies (e.g., NMR, IR, Raman)
The characterization of this compound, a key intermediate in the interaction between methylmercury and selenium, relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's structure, bonding, and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to study this compound and related compounds in solution. While a complete set of NMR data for the isolated compound is not extensively reported in the literature, studies on related methylmercury-seleno complexes provide valuable insights. For instance, the ¹⁹⁹Hg-¹H spin-spin coupling constant is a sensitive probe of the coordination environment of the mercury atom. In a study by Rabenstein et al. (1976), the coupling constant for the (CH₃Hg)₂Se⁺ species in a deuterated acetonitrile (B52724) solution was reported to be 196 Hz. cdnsciencepub.com This value reflects the influence of the selenium atom on the electronic environment of the methylmercury group.
The binding affinities of methylmercury with various selenium-containing ligands have been investigated using NMR, establishing a general order of binding strength. oup.com These studies highlight the strong affinity between methylmercury and selenols, which is a precursor to the formation of this compound. oup.com
Interactive NMR Data Table for Related Methylmercury-Selenium Species
| Nucleus | Compound/Species | Solvent | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Reference |
| ¹⁹⁹Hg | (CH₃Hg)₂Se⁺ | CD₃CN | Not Reported | ¹⁹⁹Hg-¹H: 196 | cdnsciencepub.com |
Infrared (IR) and Raman Spectroscopy are powerful techniques for probing the vibrational modes of molecules. For this compound, these methods would be expected to reveal characteristic stretching and bending frequencies for the Hg-C, C-H, and Hg-Se bonds. While specific IR and Raman spectra for this compound are not detailed in the available literature, studies on analogous compounds provide expected regions for these vibrations. For example, the Hg-C stretching vibration in methylmercury compounds typically appears in the 500-600 cm⁻¹ region. The Hg-Se stretching vibration would be expected at lower frequencies, characteristic of heavy atom vibrations. For comparison, in bis(2-aminophenyl) diselenide, the C-Se stretching vibrations are observed in the Raman spectrum at 288 and 280 cm⁻¹. researchgate.net
Interactive Vibrational Spectroscopy Data Table (Predicted/Analogous Compounds)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |
| ν(C-H) | 2900-3000 | IR, Raman | Characteristic of methyl groups. |
| ν(Hg-C) | 500-600 | IR, Raman | Typical for methylmercury compounds. |
| ν(Hg-Se) | < 300 | Raman | Expected at low frequency due to heavy atoms. |
Note: The table is based on expected values and data from analogous compounds due to the lack of specific experimental data for this compound in the reviewed literature.
Crystallographic Analysis
As of the current literature review, a complete single-crystal X-ray structure of this compound has not been reported. The inherent instability of the compound may pose challenges to the growth of suitable single crystals. oup.com However, the structures of several related methylmercury-selenolate complexes have been determined, offering valuable models for the coordination environment of mercury in the presence of selenium. For instance, the crystal structure of methylmercury-D,L-selenocysteinate monohydrate reveals that mercury is coordinated to the selenium atom of the selenocysteine (B57510). oup.com In other related compounds, such as bis(alkylselenolato)mercury(II) complexes, the mercury atom can exhibit either two-coordinate or distorted-tetrahedral geometries depending on the steric bulk of the alkyl groups and the potential for intermolecular interactions. oup.com These studies consistently show that the Hg-Se bond is a key structural feature.
Interactive Crystallographic Data Table for Analogous Compounds
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| Methylmercury-D,L-selenocysteinate monohydrate | Orthorhombic | Not Specified | Hg-Se | oup.com |
| Hg(SeMe)₂ | Polymeric | Not Specified | Hg-Se | oup.com |
| Hg(SetBu)₂ | Not Specified | Not Specified | Hg-Se | oup.com |
Note: Specific crystallographic data for this compound is not available. This table presents data for closely related compounds to provide structural context.
Mass Spectrometric Identification
Mass spectrometry is a crucial analytical technique for the identification of chemical compounds by measuring their mass-to-charge ratio. It can also provide structural information through the analysis of fragmentation patterns.
The identification of this compound in biological and chemical systems has been supported by mass spectrometric methods. oup.com In studies investigating the interaction between methylmercury and selenoamino acids, mass spectrometry has been used to detect the formation of this compound as a transient intermediate. osti.gov For example, research has confirmed the presence of this compound and dimethylmercury (B1214916) as intermediates in the degradation of methylmercury-selenoamino acid complexes, ultimately leading to the formation of mercury selenide (HgSe). osti.govosti.gov
While detailed reports of the full mass spectrum and a complete fragmentation pattern for isolated this compound are not widely available, the technique is instrumental in confirming its formation and subsequent reactions in complex matrices. The isotopic pattern of mercury and selenium would provide a characteristic signature in the mass spectrum, aiding in its unambiguous identification.
Interactive Mass Spectrometry Data Table
| Compound | Ionization Method | Key Fragments (m/z) | Significance | Reference |
| This compound | Not Specified | Molecular Ion Peak, [CH₃Hg]⁺, [Hg]⁺, [Se]⁺ | Identification as an intermediate in methylmercury-selenium interactions. | osti.govosti.gov |
Note: The table reflects the general use of mass spectrometry for the identification of this compound as an intermediate, with specific fragmentation data not being extensively detailed in the reviewed literature.
Chemical Reactivity and Transformation Pathways
Stability and Ligand Exchange Reactions
The stability of bis(methylmercuric)selenide is a critical factor governing its role in transformation pathways. While it can be formed under certain conditions, it is generally considered an unstable compound, particularly in biological systems. acs.orgacs.org
This compound exhibits limited stability in aqueous environments. Computational studies suggest that dimethylmercury (B1214916) can interact with water molecules, leading to the regeneration of a methylmercury (B97897) hydroxide (B78521) precursor, indicating a pathway for the decomposition of this compound in the presence of water. acs.orgnih.gov
The interaction of methylmercury with thiol (-SH) and selenol (-SeH) groups is a key aspect of its biochemistry. Methylmercury has a very high affinity for these functional groups, which are present in amino acids like cysteine and selenocysteine (B57510). oup.comnih.gov
Ligand Exchange: Methylmercury complexes with thiols are kinetically labile and can undergo rapid ligand exchange reactions. oup.comnih.gov Given that the bond between methylmercury and selenium is stronger than that with sulfur, methylmercury-thiol complexes will readily exchange ligands in the presence of selenols to form more stable methylmercury-selenol complexes. oup.comnih.gov This can be represented by the following reaction: CH₃Hg-SR + R'SeH ⇌ CH₃Hg-SeR' + R'SH oup.com
Formation from Selenoamino Acids: The interaction between methylmercury and selenoamino acids, such as selenocysteine, is a proposed pathway for the formation of this compound. acs.orgnih.govresearchgate.net This interaction is considered a crucial step in the selenium-mediated detoxification of methylmercury. acs.orgnih.gov In rabbit blood, the formation of this compound from methylmercury and selenite (B80905) is thought to involve glutathione (B108866), a thiol-containing antioxidant. nih.gov
The following table summarizes the key molecular interactions involved in the formation of this compound.
| Interacting Molecules | Resulting Complex/Intermediate | Significance |
| Methylmercury (CH₃Hg⁺) and Selenoamino Acids (e.g., Selenocysteine) | This compound ((CH₃Hg)₂Se) | Key step in the proposed Se-mediated demethylation of methylmercury. acs.orgnih.govresearchgate.net |
| Methylmercuric Chloride and Sodium Selenite (in the presence of Glutathione) | This compound ((CH₃Hg)₂Se) | Demonstrates a potential formation pathway in a biological matrix. nih.gov |
| Methylmercury-thiol complexes and Selenols | Methylmercury-selenol complexes | Favored reaction due to the stronger Hg-Se bond, leading to the sequestration of methylmercury. oup.comnih.gov |
Hydrolytic Stability Considerations
Degradation Mechanisms of this compound
Due to its inherent instability, this compound readily undergoes degradation, leading to various transformation products. researchgate.netcore.ac.uk Its half-life has been reported to be on the order of only one hour. researchgate.net
The formation of this compound is a key intermediate step in a chemical demethylation pathway for methylmercury. acs.orgnih.govresearchgate.netmdpi.com This process is particularly relevant in the context of the protective effect of selenium against methylmercury toxicity. acs.orgnih.gov The pathway involves the reaction of methylmercury with selenoamino acids, leading to the formation of the unstable this compound. acs.orgnih.govresearchgate.net
A primary degradation product of this compound is the highly insoluble and less toxic inorganic mercury selenide (B1212193) (HgSe). acs.orgnih.govresearchgate.netcore.ac.ukresearchgate.net The formation of HgSe nanoparticles is considered an end-product of mercury detoxification. researchgate.net This transformation effectively sequesters mercury into a biologically less reactive form. oup.comresearchgate.net Computational studies have confirmed the thermodynamic feasibility of the degradation of this compound to form HgSe. acs.orgnih.gov
The formed dimethylmercury can then be further transformed, potentially back to methylmercury, completing a cycle. acs.orgnih.govcore.ac.uk
The following table outlines the degradation pathway of this compound.
| Intermediate Compound | Degradation Products | Significance |
| This compound ((CH₃Hg)₂Se) | Mercury Selenide (HgSe) and Dimethylmercury ((CH₃)₂Hg) | Represents the core of the Se-mediated demethylation and detoxification of methylmercury. acs.orgnih.govresearchgate.netcore.ac.uk |
| Dimethylmercury ((CH₃)₂Hg) | Methylmercury (CH₃Hg⁺) species (e.g., CH₃HgOH) | Regeneration of methylmercury suggests a cyclic nature to the transformation process. acs.orgnih.govcore.ac.uk |
Formation of Inorganic Mercury Selenide Species
Redox Chemistry and Environmental Interconversions
The redox chemistry of this compound, [(CH₃Hg)₂Se], is intrinsically linked to its role as a key intermediate in the biogeochemical cycling of mercury and selenium. Its formation and subsequent transformations are critical in understanding the environmental fate and potential detoxification pathways of methylmercury.
The formation of this compound is a crucial step in the proposed selenium-mediated demethylation of methylmercury. oup.comacs.org This process is thought to occur both in biological systems and in the environment. oup.comcore.ac.uk In laboratory settings, the reaction of methylmercury with selenoamino acids leads to the formation of this compound and dimethylmercury as intermediates, with the ultimate degradation product being the more stable and less bioavailable mercury selenide (HgSe). acs.orgmdpi.comresearchgate.net Computational studies using density functional theory (DFT) have supported the thermodynamic feasibility of this degradation pathway, where a methylmercury-(seleno)cysteinate complex degrades to form this compound, which in turn decomposes to dimethylmercury and mercury selenide. nih.gov
In biological systems, the formation of this compound has been observed in the blood of rabbits treated with both methylmercury and selenite. diva-portal.orgnih.govosti.gov The reaction is believed to be facilitated by glutathione, which reduces selenite to selenide, the reactive species that then combines with methylmercury. diva-portal.orgnih.gov Studies in rats have also indicated that the administration of selenite alters the tissue distribution of methylmercury through the formation of this compound, which acts as a diffusible complex. nih.gov This complex is unstable and can decompose, potentially leading to the demethylation of methylmercury and the formation of inorganic mercury selenide. oup.comjst.go.jp
The environmental interconversions of this compound are part of the broader mercury cycle, which includes methylation and demethylation processes. mdpi.com While methylation of inorganic mercury is primarily a microbial process, demethylation can occur through both biotic and abiotic pathways. oup.commdpi.com The selenium-mediated demethylation pathway involving this compound represents a significant chemical transformation route. acs.orgcore.ac.uk This pathway is particularly relevant in aquatic environments where both mercury and selenium are present. mdpi.com
The following table summarizes the key reactants and products in the proposed transformation pathway of this compound.
| Reactants/Intermediates | Products | Environmental Context |
| Methylmercury (CH₃Hg⁺), Selenide (Se²⁻) | This compound [(CH₃Hg)₂Se] | Aquatic environments, Biological systems mdpi.comdiva-portal.org |
| This compound [(CH₃Hg)₂Se] | Dimethylmercury [(CH₃)₂Hg], Mercury Selenide (HgSe) | Aquatic environments, Biological systems oup.comacs.orgnih.gov |
| Dimethylmercury [(CH₃)₂Hg] | Methylmercury (CH₃Hg⁺), Methane (CH₄) | Aquatic environments nih.govdiva-portal.org |
It is important to note that while the formation and degradation of this compound have been demonstrated in laboratory and in vivo studies, its direct, widespread role in natural environmental demethylation is still an area of active research. oup.commdpi.com The reactions are observed at relatively high concentrations of selenium and methylmercury. acs.org
The table below outlines the key research findings on the redox chemistry and environmental interconversions of this compound.
| Research Focus | Key Findings | Organism/System |
| Formation in Biological Systems | Formation of (CH₃Hg)₂Se from methylmercury and selenite confirmed in rabbit blood, with a 2:1 molar ratio of mercury to selenium. nih.gov The reaction is presumed to involve glutathione. diva-portal.orgnih.gov | Rabbit Blood |
| Metabolic Fate in Mammals | Administration of selenite to rats treated with methylmercury led to the formation of (CH₃Hg)₂Se, altering mercury distribution in tissues. nih.gov | Rats |
| Degradation Pathway | Proposed pathway involves the degradation of methylmercury-selenoamino acid complexes to (CH₃Hg)₂Se, which then forms dimethylmercury and HgSe. researchgate.netnih.gov | Computational Models |
| Environmental Significance | Selenium-mediated demethylation via the formation of (CH₃Hg)₂Se is a potential pathway for the transformation of methylmercury in the environment. acs.orgcore.ac.ukmdpi.com | Aquatic Ecosystems |
| Instability of the Compound | (CH₃Hg)₂Se is noted to be unstable, readily decomposing to HgSe. oup.comjst.go.jp | General Observation |
Molecular Interactions in Biological Systems
Complexation with Biomacromolecules
The formation of bis(methylmercuric)selenide is intrinsically linked to the high affinity of its precursor, methylmercury (B97897) (CH₃Hg⁺), for sulfur and selenium-containing biomolecules. In biological systems, methylmercury primarily exists in complexes with thiol-containing molecules. nih.govnih.gov The introduction of selenium initiates a series of ligand-exchange reactions that lead to the formation of this compound. oup.com
In biological systems, methylmercury readily binds to sulfhydryl (-SH) groups of amino acids like cysteine, which are abundant in proteins such as albumin and hemoglobin. nih.govnih.gov This forms stable methylmercury-protein adducts. researchgate.net The introduction of selenium, typically as selenite (B80905) (SeO₃²⁻), can disrupt these bonds. Selenite is reduced intracellularly, often with the involvement of glutathione (B108866) (GSH), to selenide (B1212193) (Se²⁻). diva-portal.org This highly reactive selenide can then "extract" methylmercury from its protein-thiolate complexes to form this compound. diva-portal.orgijomeh.eu
The driving force for this exchange is the difference in binding affinities. Methylmercury has a significantly stronger binding affinity for selenol (-SeH) groups than for thiol (-SH) groups. oup.comnih.gov This preferential binding facilitates the displacement of methylmercury from proteins to form selenium-containing complexes. oup.com The formation of this compound is a key step in this process, representing a shift in the molecular speciation of methylmercury from a protein-bound state to a diffusible complex. nih.gov
Table 1: Relative Binding Affinities of Methylmercury (CH₃Hg⁺)
| Ligand Group | Example Molecule | Binding Affinity (log K) | Significance |
|---|---|---|---|
| Selenol (-SeH) | Selenocysteine (B57510) | ~16.4 | Very high affinity; drives ligand exchange from thiol complexes. oup.comresearchgate.net |
| Thiol (-SH) | Cysteine | ~15.7 | High affinity; primary binding site for CH₃Hg⁺ in proteins. oup.comresearchgate.net |
| Amino (-NH₂) | Amino Acids | ~7.8 | Significantly weaker affinity than thiols or selenols. researchgate.net |
Selenoproteins, which contain the amino acid selenocysteine (Sec) at their active site, are major targets for methylmercury. acs.orgnih.gov The selenol group of selenocysteine is the primary site of interaction. nih.gov Methylmercury can directly bind to these residues, leading to the formation of a methylmercury-selenocysteine adduct (CH₃Hg-Sec). oup.comjst.go.jp This binding can inhibit the function of critical selenoenzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR). nih.govacs.orgjst.go.jp
The formation of this compound is hypothesized to be a subsequent step. Computational chemistry models suggest that the binding of methylmercury to a selenocysteine residue can facilitate a spontaneous elimination reaction. jst.go.jpresearchgate.net It has also been proposed that two methylmercury-selenocysteinate molecules could react to form this compound. acs.org This interaction underscores a critical mechanism of mercury toxicity—the disruption of essential selenoenzyme function—and the subsequent detoxification pathway initiated by the formation of the CH₃Hg-Se bond. oup.comnih.gov
The direct interaction of this compound with nucleic acids is not well-documented in scientific literature. However, its precursors, methylmercury and selenite, have been shown to affect nucleic acids. Both methylmercury and mercuric chloride can induce sister-chromatid exchanges (SCEs), a form of DNA damage, in human cell cultures. nih.gov Notably, the simultaneous addition of selenite antagonizes this effect, preventing the induction of SCEs. nih.gov This protective mechanism is attributed to the formation of this compound from methylmercury and selenite, which reduces the amount of free mercurial available to damage DNA. nih.gov Therefore, while this compound itself may not be a primary DNA-binding agent, its formation is a key step in preventing mercury-induced DNA damage.
Interactions with Selenocysteine Residues in Proteins
Biotransformation Processes of this compound
This compound is a transient species that undergoes rapid biotransformation. jst.go.jpjst.go.jp Its formation and subsequent decomposition are central to the detoxification and redistribution of mercury in the body.
The formation of this compound is not a single enzymatic reaction but rather a consequence of pathways that produce its reactive precursors. A critical step is the reduction of selenite to hydrogen selenide (H₂Se). diva-portal.org This process is facilitated by the glutathione system, involving glutathione (GSH) and the NADPH-dependent enzyme glutathione reductase. diva-portal.orgpreprints.org
Once formed, hydrogen selenide (or its conjugate base HSe⁻) can react non-enzymatically with two molecules of methylmercury, which may be bound to low-molecular-weight thiols like GSH, to form this compound. diva-portal.orgjst.go.jp
The subsequent breakdown of this compound is considered a spontaneous, rapid decomposition rather than a direct enzymatic process. jst.go.jpcore.ac.ukbrte.org It degrades into two products: dimethylmercury (B1214916) [(CH₃)₂Hg] and the stable, biologically inert mercuric selenide (HgSe). acs.orgcore.ac.uk This decomposition is a key demethylation step in the detoxification of methylmercury. oup.com
The formation and decomposition of this compound cause a significant shift in the intracellular speciation of mercury. oup.com Initially, methylmercury is transported into cells, potentially as a complex with L-cysteine that mimics the amino acid methionine, and exists primarily as adducts with intracellular thiols like GSH. nih.govinchem.org
The administration of selenite triggers the biotransformation pathway, leading to the formation of the more diffusible this compound complex. nih.gov This transient intermediate was detected in the blood, liver, and kidney of rats shortly after co-administration of methylmercury and selenite. nih.gov Its formation alters the tissue distribution of mercury, notably increasing its concentration in the brain while decreasing it in the liver and kidney. nih.gov
Because this compound is unstable, it quickly decomposes to mercuric selenide (HgSe). jst.go.jpjst.go.jp HgSe is a highly insoluble and biologically less available compound, effectively sequestering the mercury into an inert form. researchgate.netnih.govcdnsciencepub.com This final product is considered an endpoint of the detoxification pathway, as the mercury is no longer in the highly toxic methylmercury form. researchgate.net There is also evidence that selenoprotein P can act as a transporter for mercury-selenium complexes in the blood. ijomeh.eu
Table 2: Biotransformation Pathway Involving this compound
| Step | Process | Key Reactants | Key Products/Intermediates | Significance |
|---|---|---|---|---|
| 1 | Initial State | CH₃Hg⁺, Proteins (with -SH groups), GSH | CH₃Hg-S-Protein, CH₃Hg-SG | Methylmercury is bound to cellular thiols. nih.gov |
| 2 | Selenite Reduction | SeO₃²⁻, GSH, Glutathione Reductase (enzyme) | H₂Se / HSe⁻ | Generates the reactive selenium species needed for the reaction. diva-portal.orgpreprints.org |
| 3 | Complex Formation | 2 CH₃Hg-SR, H₂Se | (CH₃Hg)₂Se (this compound) | Formation of a transient, diffusible intermediate. ijomeh.eunih.gov |
| 4 | Decomposition | (CH₃Hg)₂Se | HgSe, (CH₃)₂Hg | Spontaneous degradation into an inert solid (HgSe) and dimethylmercury. acs.orgjst.go.jpcore.ac.uk |
| 5 | Final State | HgSe | Inert HgSe deposits | Sequestration of mercury into a biologically inactive form. researchgate.netcdnsciencepub.com |
Environmental Biogeochemistry and Fate
Formation and Distribution in Aquatic Environments
Bis(methylmercuric)selenide, [(CH₃Hg)₂Se], is a significant intermediate compound formed from the interaction between methylmercury (B97897) and selenium. Its formation has been primarily identified in laboratory and in vivo studies, with its role in natural aquatic environments being an area of ongoing research.
The formation of this compound is a key step in the detoxification process of methylmercury in the presence of selenium. cdnsciencepub.com In biological systems, such as in rats and rabbits treated with methylmercury and selenite (B80905), the compound has been identified as a benzene-extractable complex. scispace.comnih.gov Studies have shown that selenite can react with methylmercury in the presence of rat erythrocytes to form this complex, which has a 2:1 molar ratio of mercury to selenium. diva-portal.org The formation in blood is likely facilitated by glutathione (B108866), which reduces selenite to selenide (B1212193), the reactive species that then binds with methylmercury. diva-portal.org The rapid formation of this diffusible complex alters the tissue distribution of methylmercury. nih.gov
In the broader aquatic environment, the formation of this compound is proposed as part of a chemical demethylation pathway for methylmercury mediated by selenoamino acids. mdpi.comnih.gov This process, however, is considered to be at a laboratory stage and has not been definitively proven to occur in natural environmental conditions. mdpi.comnih.gov While methylmercury can be formed through both abiotic and biotic (microbial) processes in aquatic systems, the subsequent interaction with selenium compounds to form this compound represents a crucial transformation pathway.
Table 1: Formation Pathways of this compound
| Formation Pathway | Description | Environment/Context | Key Reactants |
| Biotic Interaction | In vivo formation following co-exposure to methylmercury and selenite. | Biological Systems (e.g., rats, rabbits, mice) nih.govacs.org | Methylmercury, Sodium Selenite |
| Chemical Demethylation | Proposed as an intermediate step in the demethylation of methylmercury by selenoamino acids. | Laboratory Studies mdpi.comnih.gov | Methylmercury, Selenoamino acids |
The speciation of mercury is critical to understanding its toxicity and mobility in the environment. scispace.com this compound represents a specific chemical form that mercury can take in the presence of selenium. It has been identified as a non-protein bound complex containing methylmercury and selenium in a 2:1 ratio. scispace.com This complex is notably extractable by nonpolar solvents like benzene (B151609) from biological matrices such as blood and tissues, which distinguishes it from water-soluble or protein-bound mercury species. scispace.comnih.gov
The analysis and identification of mercury species, including this compound, in complex environmental samples like water, sediment, or biological tissues present significant analytical challenges. scispace.comtandfonline.com These matrices often contain trace levels of mercury compounds, requiring sensitive and selective methods for accurate determination. tandfonline.com Techniques such as gas chromatography are widely used for methylmercury analysis, but identifying specific complexes like (CH₃Hg)₂Se requires specialized extraction and chromatographic procedures. scispace.com The potential presence of this compound is a crucial consideration in studies of mercury-selenium antagonism and the biogeochemical cycling of both elements in biota. acs.orgoup.comresearchgate.net
Abiotic and Biotic Formation in Natural Waters and Sediments
Environmental Transformations and Mobilization
This compound is considered a transient intermediate that undergoes further transformation. Research suggests that it readily degrades to form more stable mercury selenide (HgSe) and volatile dimethylmercury (B1214916). mdpi.comnih.gov This decomposition is a critical part of the proposed demethylation pathway of methylmercury when selenium is present. The formation and subsequent decomposition of this compound may occur repeatedly in vivo. diva-portal.org
While direct photochemical or microbial degradation studies specifically targeting this compound are limited, the degradation of methylmercury, its precursor, is well-documented. Methylmercury can be degraded by both abiotic processes, such as photodemethylation by sunlight (particularly UV-B radiation), and biotic pathways involving microorganisms. mdpi.comnih.govsiu.edu Photodegradation is a major demethylation pathway in the water column, while microbial degradation, both oxidative and reductive, is significant in sediments and water. siu.edu The instability of this compound suggests it would be susceptible to these environmental degradation forces, quickly transforming into other mercury species. acs.org
Table 2: Degradation Pathway of this compound
| Intermediate Compound | Degradation Products | Significance |
| This compound | Mercury Selenide (HgSe), Dimethylmercury ((CH₃)₂Hg) mdpi.comnih.gov | Key step in the Se-mediated demethylation of methylmercury. |
The formation and transformation of this compound are integral to the interconnected biogeochemical cycles of mercury and selenium. cdnsciencepub.com Mercury is a global pollutant that cycles through the atmosphere, land, and water. scispace.commit.edu In aquatic environments, inorganic mercury is microbially converted to the highly toxic and bioaccumulative methylmercury. mdpi.comnih.govinchem.org
Selenium's interaction with this cycle is a prime example of biological antagonism. oup.comresearchgate.net The formation of this compound is a key molecular mechanism in this antagonism, effectively sequestering methylmercury into a different chemical form. cdnsciencepub.comoup.com This complex can then decompose to the biologically inert and stable mercury selenide (HgSe), which reduces the toxicity of methylmercury. cdnsciencepub.comresearchgate.net This pathway represents a natural detoxification process. cdnsciencepub.com The biogeochemical cycling of these elements is thus linked, with the presence of selenium potentially mitigating the hazardous effects of mercury methylation by shunting methylmercury through the this compound intermediate to a less harmful end product. acs.org
Advanced Analytical Methodologies
Chromatographic Separation Techniques for Speciation Analysis
Speciation analysis, which is the determination of the different chemical forms of an element, is vital for mercury and selenium. Chromatographic techniques are at the forefront of separating complex mixtures of organometallic compounds like bis(methylmercuric)selenide from other species.
Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with inductively coupled plasma-mass spectrometry (ICP-MS), it provides an extremely sensitive and element-specific detection system. thermofisher.com For the analysis of mercury species, including those that can be derivatized to become volatile, GC-ICP-MS is a gold standard. thermofisher.com
The process for analyzing compounds like this compound would typically involve:
Derivatization: Non-volatile mercury species in a sample are often converted into volatile derivatives, such as ethylated or propylated forms. thermofisher.com
Separation: The derivatized compounds are then separated based on their boiling points and interactions with the GC column. mdpi.com Capillary or multi-capillary GC is often preferred for its superior separation power. mdpi.com
Detection: The separated compounds are introduced into the high-temperature argon plasma of the ICP-MS, where they are atomized and ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific and sensitive detection of mercury isotopes.
The use of species-specific isotope dilution with GC-ICP-MS can provide highly accurate and precise quantification by correcting for incomplete recovery and transformations during sample preparation. thermofisher.com
Table 1: GC-ICP-MS Instrumental Conditions for Methylmercury (B97897) Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Thermo Trace GC Ultra |
| ICP-MS | Thermo Elemental X7 quadrupole |
| GC/ICP-MS Interface | Thermo GC/ICP-MS commercial interface |
This table presents a typical setup for GC-ICP-MS analysis of methylmercury, a component of this compound. researchgate.net
High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds in a liquid mobile phase. nih.gov It is widely used for the speciation of mercury and selenium compounds. nih.govfrontiersin.org The coupling of HPLC with a sensitive detector like ICP-MS allows for the separation and quantification of various mercury and selenium species in a single analytical run. frontiersin.org
Key aspects of HPLC for mercury and selenium speciation include:
Separation Modes: Reversed-phase and ion-exchange chromatography are commonly employed. mdpi.com For instance, different mercury species can be separated on a cation-exchange column. mdpi.com
Mobile Phase: The composition of the mobile phase is critical for effective separation. For mercury speciation, mobile phases often contain complexing agents like L-cysteine or 2-mercaptoethanol (B42355) to form stable complexes with mercury species. frontiersin.orgnih.gov
Detection: ICP-MS is a common detector, offering high sensitivity and element specificity. frontiersin.orgnih.gov Atomic fluorescence spectrometry (AFS) can also be coupled with HPLC, providing a cost-effective and sensitive detection method for mercury. researchgate.net
A significant advantage of HPLC is that it often requires minimal sample derivatization, reducing the risk of species transformation during analysis.
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)
Spectroscopic and Spectrometric Characterization in Complex Matrices
Spectroscopic and spectrometric techniques are indispensable for determining the chemical form and quantifying the elemental composition of mercury and selenium compounds in intricate samples.
X-ray absorption spectroscopy (XAS) is a powerful, non-destructive technique used to probe the local atomic structure and chemical state of a specific element within a sample. nih.govnih.gov It is particularly valuable for determining the coordination environment of mercury and selenium in biological tissues without altering their native forms. nih.govnih.gov
XAS involves measuring the X-ray absorption coefficient of a material as a function of X-ray energy. The resulting spectrum has two main regions:
X-ray Absorption Near-Edge Structure (XANES): This region provides information about the oxidation state and coordination geometry of the absorbing atom. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the number, type, and distance of neighboring atoms.
Studies have utilized XAS to investigate mercury and selenium speciation in various biological samples, such as whale muscle and human brain tissue. nih.govnih.gov For instance, XAS has been used to identify the presence of mercuric selenide (B1212193) (HgSe) in tissues. nih.gov
Atomic spectrometry techniques are fundamental for the precise quantification of total mercury and selenium in a sample. These methods are known for their high sensitivity and are often used in conjunction with chromatographic separation for speciation analysis. nih.govrsc.org
Commonly used atomic spectrometry techniques include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): As mentioned earlier, ICP-MS is a highly sensitive technique capable of multi-elemental analysis with low detection limits. rsc.orgrsc.org However, it can be susceptible to spectral interferences, which can be mitigated using collision/reaction cell technology. rsc.orgrsc.org
Atomic Absorption Spectrometry (AAS): This technique measures the absorption of light by free atoms in the gaseous state. nih.gov For mercury, cold vapor atomic absorption spectrometry (CVAAS) is a widely used, highly sensitive method. nih.gov Hydride generation AAS (HGAAS) is commonly used for selenium. nih.gov
Atomic Fluorescence Spectrometry (AFS): AFS is another highly sensitive technique for the determination of mercury and hydride-forming elements like selenium. researchgate.netrsc.org It offers low detection limits and a wide linear calibration range. rsc.org
Table 2: Comparison of Atomic Spectrometry Techniques for Hg and Se Quantification
| Technique | Common Application | Advantages |
|---|---|---|
| ICP-MS | Total elemental and speciation analysis | High sensitivity, multi-element capability |
| CVAAS | Total mercury analysis | High sensitivity for Hg |
| HGAAS | Total selenium analysis | High sensitivity for Se |
| AFS | Total mercury and selenium analysis | High sensitivity, low cost |
This table summarizes the primary applications and benefits of various atomic spectrometry techniques for mercury and selenium analysis. rsc.orgnih.govnih.govrsc.org
X-ray Absorption Spectroscopy (XAS) for Chemical Form Determination
Sample Preparation and Extraction Techniques for Speciation
Proper sample preparation is a critical step in the speciation analysis of mercury and selenium, as it aims to extract the target analytes from the sample matrix without altering their chemical form. The choice of extraction method depends on the sample type and the target species.
For solid samples like tissues and sediments, common extraction methods include:
Acidic or Alkaline Leaching: This involves using acids (e.g., HCl) or bases to solubilize mercury species.
Enzymatic Digestion: Enzymes like trypsin can be used for the gentle extraction of mercury and selenium species from biological tissues. oup.com
Microwave-Assisted Extraction (MWAE): This technique uses microwave energy to accelerate the extraction process. mdpi.com
Solvent Extraction: Organic solvents can be used to extract specific mercury compounds.
For water samples, pre-concentration techniques are often necessary to increase the analyte concentration to detectable levels. These include:
Solid Phase Extraction (SPE): Analytes are selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent. nih.govtandfonline.com
Liquid-Phase Microextraction (LPME): This is a miniaturized solvent extraction technique that uses a very small volume of an organic solvent. mdpi.comtandfonline.com
Purge and Trap (P&T): Volatile mercury species are purged from the sample with an inert gas and trapped on a sorbent before being thermally desorbed for analysis, often with GC. tandfonline.com
It is crucial to use appropriate sample preservation methods, such as acidification and storage at low temperatures, to prevent species interconversion before analysis. frontiersin.orgtandfonline.com
Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure and Bonding.nih.govsemanticscholar.orgresearchgate.netbrte.orgnih.gov
Quantum chemical studies have been pivotal in elucidating the fundamental properties of bis(methylmercuric)selenide. These computational approaches allow for a detailed examination of the molecule's electronic landscape and the nature of its chemical bonds.
Density Functional Theory (DFT) Calculations.nih.govsemanticscholar.orgresearchgate.netbrte.orgnih.gov
Density Functional Theory (DFT) has been a primary tool for investigating this compound. nih.govsemanticscholar.org DFT calculations have been instrumental in understanding the degradation and demethylation mechanisms of methylmercury (B97897) complexes, where this compound is a key intermediate. nih.govresearchgate.net These studies confirm that the formation of this compound is a thermodynamically favorable step in the pathway leading to the formation of dimethyl mercury and mercury selenide (B1212193) (HgSe) nanoparticles. nih.gov
The calculations have explored the geometries and energies of the molecules involved in these reactions. osti.gov For instance, the B3LYP density functional has been used for geometry optimizations. osti.gov DFT has also been employed to study the interaction of methylmercury with selenoamino acids like selenocysteine (B57510), which leads to the formation of this compound. nih.govresearchgate.net These computational models have provided support for experimental findings and have helped to explain the antagonistic relationship between mercury and selenium, where selenium can reduce mercury's toxicity. nih.gov
Molecular Orbitals and Reactivity Predictions.nih.govsemanticscholar.orgbrte.org
The analysis of molecular orbitals, derived from quantum chemical calculations, offers predictions about the reactivity of this compound. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicates the likely sites for nucleophilic and electrophilic attack, respectively.
Studies combining experimental data with computational models have helped to characterize the electronic transitions within the molecule. usask.ca The linear combination of atomic orbitals (LCAO) approach is used to construct the molecular orbitals, providing a basis for understanding the molecule's spectroscopic properties. usask.ca This understanding of the electronic structure is crucial for predicting how this compound will interact with other molecules, including biological targets. nih.govsemanticscholar.org
Molecular Dynamics Simulations of Intermolecular Interactions.nih.govsemanticscholar.org
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment over time. These simulations are essential for understanding its behavior in complex systems.
Solvation Effects and Conformational Analysis
The influence of solvents, particularly water, on the structure and stability of this compound and its precursors has been investigated using models like the conductor-like screening model (COSMO). acs.org These simulations help to understand how the surrounding medium affects the molecule's conformation and reactivity. For example, the interaction of dimethyl mercury, a degradation product of this compound, with water molecules is a key step in regenerating the methylmercury precursor. nih.gov
Interactions with Model Biological Ligands.nih.govsemanticscholar.orgbrte.org
A significant area of research focuses on the interaction of methylmercury and its derivatives, including this compound, with biological ligands such as amino acids containing sulfur (cysteine) and selenium (selenocysteine). nih.govacs.org Computational studies have shown that methylmercury has a high affinity for selenols, the functional group in selenocysteine. oup.com The formation of a complex between methylmercury and a selenol is a critical step that can lead to the formation of this compound. oup.com
The interaction with glutathione (B108866), a tripeptide, is also believed to be involved in the formation of this compound in biological systems. nih.gov These interactions are central to the mechanism by which selenium exerts a protective effect against methylmercury toxicity. nih.govoup.com
Energetic and Thermodynamic Analyses of Reaction Pathways
These thermodynamic analyses are crucial for understanding why certain reaction pathways are favored and for predicting the ultimate fate of methylmercury in the presence of selenium compounds. researchgate.netresearchgate.net The formation of the highly stable and less toxic mercury selenide (HgSe) is a key outcome of this pathway. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Bis(methylmercuric)selenide?
- Methodological Answer : Synthesis typically involves reacting methylmercury chloride with sodium selenide under inert conditions to avoid oxidation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C for methyl groups, ⁷⁷Se for selenium coordination) and X-ray crystallography for crystallographic data. Purity can be assessed via elemental analysis and mass spectrometry. For reproducibility, experimental protocols must detail solvent systems, temperature controls, and stoichiometric ratios .
Q. How can researchers evaluate the acute toxicity of this compound in biological systems?
- Methodological Answer : Use in vitro models (e.g., human hepatocyte cell lines) to measure IC₅₀ values via MTT assays, and in vivo models (e.g., rodent studies) for LD₅₀ determination. Dose-response curves should account for organ-specific accumulation, particularly in the liver and kidneys. Include control groups treated with methylmercury alone to isolate selenium's mitigating effects. Histopathological analysis post-exposure is critical for identifying tissue damage .
Q. What analytical techniques are most effective for quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) offers high sensitivity for mercury and selenium speciation. Solid-phase extraction (SPE) is recommended for sample preparation to isolate the compound from complex matrices. Calibration curves must use certified reference materials to ensure accuracy, with detection limits reported in parts per trillion (ppt) .
Advanced Research Questions
Q. How can computational modeling clarify the mechanistic interactions of this compound with biological thiols?
- Methodological Answer : Density functional theory (DFT) simulations can predict bond dissociation energies between the compound and glutathione (GSH). Molecular docking studies reveal binding affinities to enzymes like thioredoxin reductase. Validate predictions with kinetic assays measuring thiol depletion rates in vitro. Cross-reference computational results with experimental data to refine force-field parameters .
Q. How should researchers address contradictions in reported neurotoxic effects of this compound?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables such as exposure duration, dosage, and model organisms. Use multivariate regression to isolate confounding factors (e.g., age, sex). Replicate conflicting experiments under standardized conditions, ensuring identical purity levels of the compound. Statistical tools like ANOVA with post-hoc tests can resolve discrepancies in data significance .
Q. What experimental designs are optimal for studying the environmental persistence of this compound?
- Methodological Answer : Design microcosm studies simulating soil and aquatic environments. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Variables to control include pH, microbial activity, and UV exposure. Compare half-lives with those of methylmercury alone to assess selenium’s stabilizing role. Include abiotic controls (e.g., sterile samples) to distinguish chemical vs. biological degradation .
Data Presentation and Reproducibility Guidelines
Key Considerations for Literature Reviews
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
